Introduction: The Strategic Importance of 3-Chloro-1H-indazol-7-amine
Introduction: The Strategic Importance of 3-Chloro-1H-indazol-7-amine
An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-1H-indazol-7-amine
For Researchers, Scientists, and Drug Development Professionals
3-Chloro-1H-indazol-7-amine is a substituted indazole, a class of heterocyclic compounds that are considered "privileged structures" in medicinal chemistry.[1][2] The indazole scaffold is a cornerstone in the design of numerous biologically active agents, including potent kinase inhibitors for oncology and treatments for inflammatory and neurological disorders.[1][2][3] Specifically, substituted 3-aminoindazoles serve as critical hinge-binding fragments in targeted therapies, making them highly valuable intermediates.[2]
The precise physicochemical properties of a molecule like 3-Chloro-1H-indazol-7-amine are not merely academic data points; they are critical determinants of its behavior in biological systems. Properties such as solubility, pKa, and lipophilicity govern its absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its potential as a drug candidate or advanced intermediate. This guide provides a comprehensive overview of these core properties and details the robust experimental methodologies required for their accurate determination, empowering researchers to fully leverage this versatile chemical entity.
Molecular and Physicochemical Profile
A foundational understanding begins with the molecule's basic structural and physical characteristics. While extensive experimental data for this specific compound is not widely published, the table below summarizes its known attributes and highlights key parameters that must be determined empirically for any drug discovery program.
| Property | Data | Source / Comment |
| Chemical Structure | ![]() | |
| Molecular Formula | C₇H₆ClN₃ | [4] |
| Molecular Weight | 167.60 g/mol | Calculated |
| CAS Number | 316810-88-5 | [4] |
| Appearance | Solid (predicted) | Based on related indazole structures. |
| Melting Point | To be determined | A critical parameter for purity assessment and formulation. |
| Aqueous Solubility | Predicted to be low | Halogenated aromatic compounds typically exhibit limited water solubility.[5] |
| pKa (predicted) | ~10-12 (amine) | Based on related aminoindazoles; the amine group is the primary basic center.[6] |
| logP (predicted) | To be determined | A key measure of lipophilicity, crucial for membrane permeability. |
Experimental Determination of Core Physicochemical Properties
The following sections detail the gold-standard methodologies for quantifying the most critical physicochemical parameters for 3-Chloro-1H-indazol-7-amine. The emphasis is not just on the procedural steps but on the scientific rationale that ensures data integrity and reproducibility.
Aqueous Solubility: The Equilibrium Shake-Flask Method
Expertise & Rationale: Aqueous solubility is a primary gatekeeper for oral bioavailability. The shake-flask method is the definitive technique for determining equilibrium solubility because it allows the compound to achieve a true thermodynamic equilibrium between its solid and dissolved states.[7] This avoids the kinetic artifacts that can arise from faster, less precise methods. The choice of High-Performance Liquid Chromatography (HPLC) for quantification provides the sensitivity and specificity required to accurately measure the solute concentration in the saturated solution, even for sparingly soluble compounds.[8]
Experimental Protocol:
-
Preparation: Add an excess amount of solid 3-Chloro-1H-indazol-7-amine to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the vial at a constant, controlled temperature (typically 25°C or 37°C) using an orbital shaker or rotator.[9] The system should be left to equilibrate for a sufficient period, often 24 to 48 hours, to ensure the dissolution rate equals the precipitation rate.
-
Phase Separation: Once equilibrium is established, cease agitation and allow the undissolved solid to settle. Carefully separate the saturated supernatant from the solid phase. This is best achieved by centrifugation followed by filtration through a low-binding, chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.[8]
-
Quantification: Accurately dilute the clear filtrate with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated HPLC method with UV detection.
-
Calibration: Quantify the concentration against a standard calibration curve generated from solutions of the compound of known concentrations.[8]
-
Reporting: Express the solubility in mg/mL or µM at the specified pH and temperature. The experiment should be performed in triplicate to ensure statistical validity.
Workflow Visualization:
Caption: Workflow for equilibrium solubility determination via the shake-flask method.
Acid Dissociation Constant (pKa): Potentiometric Titration
Expertise & Rationale: The pKa value defines the ionization state of a molecule at a given pH. For 3-Chloro-1H-indazol-7-amine, the primary amine at the 7-position is the key basic center. Its pKa will dictate the ratio of the charged (protonated) to neutral species in the physiological pH range, profoundly affecting solubility, membrane permeability, and target binding. Potentiometric titration is a highly accurate and direct method for pKa determination.[10][11][12] It involves monitoring the pH of a solution as a titrant is added, with the pKa being identified at the inflection point of the resulting titration curve, where the concentrations of the acidic and basic forms of the analyte are equal.[10][13]
Experimental Protocol:
-
System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[10]
-
Sample Preparation: Dissolve an accurately weighed amount of 3-Chloro-1H-indazol-7-amine in a suitable solvent mixture (often with a co-solvent like methanol or DMSO for initial dissolution, followed by dilution in water) to a final concentration of approximately 1 mM.
-
Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of basic compounds.[10] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[10]
-
Acidification: Since the compound is a base, first acidify the solution with a standardized solution of HCl to a low pH (e.g., pH 2) to ensure the amine is fully protonated.
-
Titration: Titrate the solution by making incremental additions of a standardized NaOH solution. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added. Continue until the pH reaches a high value (e.g., pH 12).
-
Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is determined from the "half-volume" method or by calculating the inflection point of the sigmoid curve, which corresponds to the pH at which 50% of the compound has been neutralized.[14]
-
Validation: Perform a minimum of three titrations to ensure the reliability of the measurement and report the average pKa with the standard deviation.[10]
Ionization State Diagram:
Caption: Relationship between pH, pKa, and the ionization state of a basic compound.
Lipophilicity (logP): The Shake-Flask Method
Expertise & Rationale: Lipophilicity, quantified as the partition coefficient (logP), describes a compound's preference for a lipid-like (nonpolar) environment versus an aqueous one.[15] It is a crucial predictor of membrane permeability, plasma protein binding, and metabolic stability. The shake-flask method using an n-octanol/water system is the universally accepted "gold standard" for logP measurement due to its direct and thermodynamically sound approach.[16] A positive logP value indicates higher lipophilicity (more soluble in the organic phase), while a negative value indicates higher hydrophilicity.[15]
Experimental Protocol:
-
Solvent Preparation: Pre-saturate the n-octanol and aqueous buffer (pH 7.4) with each other by mixing them vigorously and allowing the phases to separate completely overnight. This prevents volume changes during the experiment.
-
Compound Addition: Prepare a stock solution of 3-Chloro-1H-indazol-7-amine in the pre-saturated aqueous buffer. Add a known volume of this stock to a vial containing a known volume of pre-saturated n-octanol. The volume ratio is typically 1:1.
-
Partitioning: Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to facilitate the partitioning of the compound between the two phases.[9]
-
Phase Separation: Allow the mixture to stand undisturbed until a clear separation of the two phases is observed. Centrifugation can be used to accelerate and improve this separation.
-
Sampling & Quantification: Carefully take an aliquot from both the n-octanol and the aqueous layers. Analyze the concentration of the compound in each phase using a suitable analytical method, typically HPLC-UV.
-
Calculation: The partition coefficient, P, is the ratio of the concentration in the organic phase to the concentration in the aqueous phase (P = [organic]/[aqueous]). The logP is the base-10 logarithm of this value.[15]
-
Replication: The experiment should be repeated at least three times to ensure the results are accurate and reproducible.
Chemical Stability and Safe Handling
Stability Insights: The indazole ring is generally a stable aromatic system. However, the amino group can be susceptible to oxidation over time, especially when exposed to light and air. The chloro-substituent is typically stable under normal laboratory conditions but can participate in nucleophilic aromatic substitution reactions under forcing conditions, a property often exploited in synthesis.[6] For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light at a cool temperature (2-8°C).[3][17]
Safety and Handling Precautions:
As a Senior Application Scientist, safety is paramount. While a specific, comprehensive safety data sheet (SDS) for 3-Chloro-1H-indazol-7-amine is not widely available, prudent handling should be based on structurally related compounds like chloroanilines and other heterocyclic amines.[18][19][20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[21][22]
-
Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18][22]
-
Contact Avoidance: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.[19]
-
Ingestion: Do not eat, drink, or smoke in the laboratory. The compound is predicted to be harmful if swallowed.[18][19]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3-Chloro-1H-indazol-7-amine is a chemical intermediate with significant potential in modern drug discovery. A thorough and accurate characterization of its physicochemical properties—solubility, pKa, and logP—is not an optional exercise but a fundamental requirement for any research and development program. By employing the robust, validated protocols detailed in this guide, scientists can generate the high-quality data needed to make informed decisions, optimize screening and formulation strategies, and ultimately unlock the full therapeutic potential of this valuable molecular scaffold.
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